molecular formula C4H9N B1265532 N-Allylmethylamine CAS No. 627-37-2

N-Allylmethylamine

Cat. No.: B1265532
CAS No.: 627-37-2
M. Wt: 71.12 g/mol
InChI Key: IOXXVNYDGIXMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allylmethylamine, also known as N-Methylallylamine, is an organic compound with the molecular formula C4H9N. It is a secondary amine where an allyl group (CH2=CH-CH2-) is bonded to a methylamine (CH3NH-) group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

N-Allylmethylamine, also known as N-Methylallylamine, is a chemical compound with the formula CH2=CHCH2NHCH3 It’s known that amines can interact with a variety of biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Amines, in general, can act as ligands, binding to specific sites on target proteins and modulating their activity . The interaction of this compound with its targets could lead to changes in the conformation or function of these proteins, affecting cellular processes.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including the formation of amine-water complexes . These complexes can influence the stability of higher energy conformations by disrupting the intramolecular forces responsible for their geometries .

Pharmacokinetics

They can be metabolized by various enzymes, including monoamine oxidases and N-methyltransferases, and excreted in the urine .

Result of Action

It’s known that amines can influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the conformational landscape of the monohydrated complex of this compound was investigated using rotational spectroscopy and quantum chemistry calculations .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allylmethylamine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the allylation of methylamine due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Allylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allylmethylamine is unique due to its combination of an allyl group and a methylamine group, which gives it distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

N-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXVNYDGIXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073219
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-37-2
Record name Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allylmethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA5N62PYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Allylmethylamine
Reactant of Route 2
N-Allylmethylamine
Reactant of Route 3
Reactant of Route 3
N-Allylmethylamine
Reactant of Route 4
N-Allylmethylamine
Reactant of Route 5
Reactant of Route 5
N-Allylmethylamine
Reactant of Route 6
Reactant of Route 6
N-Allylmethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.